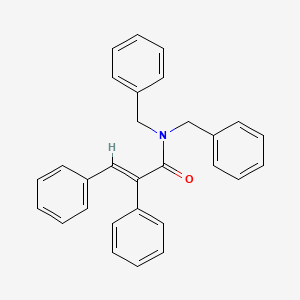![molecular formula C16H24ClN3O5 B5207337 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride, also known as MPBH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride is not fully understood. However, it has been suggested that 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride has also been found to interact with various receptors and ion channels, which may contribute to its biological effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride has also been found to induce apoptosis in cancer cells and to protect against oxidative stress. In addition, 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride in lab experiments include its relatively low cost, its high purity, and its ability to modulate various biochemical pathways. However, 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride also has some limitations. For example, it may exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration of 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride may vary depending on the experimental system being used.
Future Directions
There are many future directions for research on 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride. One possible direction is to investigate the role of 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride in various disease models, such as cancer and neurodegenerative diseases. Another direction is to study the structure-activity relationship of 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride and to develop more potent analogs. Finally, it may be possible to use 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride as a lead compound for the development of new drugs with therapeutic potential.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride involves the reaction of 3,4-dimethoxybenzohydrazide with 3-(4-morpholinyl)propionyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride has been widely used in scientific research as a tool to study the role of hydrazide derivatives in various biological processes. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride has also been used to study the mechanism of action of various drugs and to investigate the biochemical pathways involved in various diseases.
properties
IUPAC Name |
3,4-dimethoxy-N'-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5.ClH/c1-22-13-4-3-12(11-14(13)23-2)16(21)18-17-15(20)5-6-19-7-9-24-10-8-19;/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCPVTUAQUUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCN2CCOCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)